Cas no 89625-67-2 (4-(butyrylamino)phenylacetic Acid)

4-(Butyrylamino)phenylacetic Acid is a specialized organic compound featuring a phenylacetic acid backbone substituted with a butyrylamino group at the para position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The butyryl moiety enhances lipophilicity, potentially improving bioavailability in drug design applications. Its carboxylic acid functionality allows for further derivatization, enabling the formation of esters, amides, or metal complexes. The compound’s well-defined aromatic system and amide linkage contribute to its stability under standard handling conditions. It is particularly useful in peptidomimetic research and as a building block for bioactive molecules targeting enzyme inhibition or receptor modulation.
4-(butyrylamino)phenylacetic Acid structure
89625-67-2 structure
Product Name:4-(butyrylamino)phenylacetic Acid
CAS No:89625-67-2
MF:C12H15NO3
MW:221.252403497696
CID:712137
PubChem ID:13267762
Update Time:2025-10-29

4-(butyrylamino)phenylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Butyramidophenyl)acetic acid
    • [4-(Butyrylamino)phenyl]acetic acid
    • 2-[4-(butanoylamino)phenyl]acetic acid
    • Benzeneacetic acid,4-[(1-oxobutyl)amino]-
    • CHEMBRDG-BB 9070456
    • 2-(4-BUTANAMIDOPHENYL)ACETIC ACID
    • (4-butanamidophenyl)acetic acid
    • MFCD08593345
    • SB79677
    • CS-0314458
    • 2-(4-Butyramidophenyl)aceticacid
    • VS-04209
    • DTXSID00533282
    • AKOS000104629
    • SCHEMBL10682638
    • 89625-67-2
    • G72433
    • ALBB-003604
    • BBL014160
    • [4-(butanoylamino)phenyl]acetic acid
    • STK412445
    • 4-(butyrylamino)phenylacetic Acid
    • MDL: MFCD08593345
    • Inchi: 1S/C12H15NO3/c1-2-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: QGKAUPFJFHCVPR-UHFFFAOYSA-N
    • SMILES: O=C(CCC)NC1C=CC(CC(=O)O)=CC=1

Computed Properties

  • Exact Mass: 221.10500
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Density: 1.209
  • Boiling Point: 457.063°C at 760 mmHg
  • Flash Point: 230.224°C
  • Refractive Index: 1.58
  • PSA: 66.40000
  • LogP: 2.12530

4-(butyrylamino)phenylacetic Acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(butyrylamino)phenylacetic Acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(butyrylamino)phenylacetic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B814960-10mg
[4-(butyrylamino)phenyl]acetic Acid
89625-67-2
10mg
$ 50.00 2022-06-06
TRC
B814960-50mg
[4-(butyrylamino)phenyl]acetic Acid
89625-67-2
50mg
$ 135.00 2022-06-06
TRC
B814960-100mg
[4-(butyrylamino)phenyl]acetic Acid
89625-67-2
100mg
$ 210.00 2022-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-289560-100mg
[4-(butyrylamino)phenyl]acetic acid,
89625-67-2
100mg
¥1504.00 2023-09-05
Chemenu
CM114813-1g
[4-(butyrylamino)phenyl]acetic acid
89625-67-2 95%
1g
$240 2024-07-21
Chemenu
CM114813-5g
[4-(butyrylamino)phenyl]acetic acid
89625-67-2 95%
5g
$720 2024-07-21
Chemenu
CM114813-10g
[4-(butyrylamino)phenyl]acetic acid
89625-67-2 95%
10g
$1080 2024-07-21
eNovation Chemicals LLC
Y1249286-1g
[4-(butyrylamino)phenyl]acetic acid
89625-67-2 95%
1g
$175 2024-06-06
eNovation Chemicals LLC
Y1249286-5g
[4-(butyrylamino)phenyl]acetic acid
89625-67-2 95%
5g
$500 2024-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-289560-100 mg
[4-(butyrylamino)phenyl]acetic acid,
89625-67-2
100MG
¥1,504.00 2023-07-11

Additional information on 4-(butyrylamino)phenylacetic Acid

4-(Butyrylamino)phenylacetic Acid: An Overview of Its Properties and Applications

4-(Butyrylamino)phenylacetic Acid (CAS No. 89625-67-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This article aims to provide a comprehensive overview of its chemical properties, synthesis methods, biological activities, and potential applications in drug development.

Chemical Structure and Properties: 4-(Butyrylamino)phenylacetic Acid is a derivative of phenylacetic acid with a butyrylamino group attached to the para position of the phenyl ring. Its molecular formula is C11H13NO3, and it has a molecular weight of 207.22 g/mol. The compound exhibits good solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO), but it is sparingly soluble in water. The presence of the carboxylic acid group confers acidic properties, making it suitable for various chemical reactions and biological assays.

Synthesis Methods: The synthesis of 4-(Butyrylamino)phenylacetic Acid can be achieved through several routes. One common method involves the reaction of 4-aminophenylacetic acid with butyric anhydride in the presence of a catalyst such as pyridine. Another approach involves the coupling of 4-butyramidophenylboronic acid with acryloyl chloride followed by hydrolysis to yield the final product. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.

Biological Activities: Recent studies have highlighted the diverse biological activities of 4-(Butyrylamino)phenylacetic Acid. One notable application is its use as an intermediate in the synthesis of potential anti-inflammatory agents. Research published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary studies have shown that 4-(Butyrylamino)phenylacetic Acid may have neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Clinical Trials and Drug Development: The potential therapeutic applications of 4-(Butyrylamino)phenylacetic Acid are currently being explored in various clinical trials. A phase II trial conducted by a leading pharmaceutical company evaluated its efficacy in reducing inflammation in patients with rheumatoid arthritis. The results were promising, with significant reductions in joint pain and swelling observed. Further clinical trials are underway to assess its safety and efficacy in larger patient populations.

Toxicity and Safety Profile: Understanding the toxicity and safety profile of 4-(Butyrylamino)phenylacetic Acid is crucial for its development as a therapeutic agent. Preclinical studies have shown that it has low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, thorough safety evaluations are necessary to ensure its long-term use is safe for human consumption.

FUTURE DIRECTIONS AND CONCLUSIONS: The promising biological activities and potential therapeutic applications of 4-(Butyrylamino)phenylacetic Acid make it an exciting compound for further research and development. Ongoing studies aim to optimize its pharmacokinetic properties, enhance its bioavailability, and explore new therapeutic targets. As research progresses, it is anticipated that this compound will play a significant role in the development of novel treatments for inflammatory diseases and neurodegenerative disorders.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.